molecular formula C23H25N3O6 B11388113 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11388113
M. Wt: 439.5 g/mol
InChI Key: LVDBJIFFSMVBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic molecule featuring a pyrrolopyrazole core fused with a pyrazolone ring. Key structural attributes include:

  • Position 3: A 2-hydroxy-5-methylphenyl substituent, contributing to π-π stacking and steric effects.
  • Position 4: A 3,4,5-trimethoxyphenyl group, known for its role in enhancing lipophilicity and interactions with hydrophobic binding pockets .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O6/c1-12-5-6-15(28)14(9-12)19-18-20(25-24-19)23(29)26(7-8-27)21(18)13-10-16(30-2)22(32-4)17(11-13)31-3/h5-6,9-11,21,27-28H,7-8H2,1-4H3,(H,24,25)

InChI Key

LVDBJIFFSMVBQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolopyrazole Derivatives

Compound Name / Identifier Substituents Molecular Weight (g/mol) Key Features
Target Compound 5-(2-hydroxyethyl), 3-(2-hydroxy-5-methylphenyl), 4-(3,4,5-trimethoxyphenyl) ~509.5* High lipophilicity (trimethoxyphenyl), moderate solubility (hydroxyethyl)
[]: 3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]... 5-(3-hydroxypropyl), 3-(2-hydroxyphenyl) ~523.5* Longer hydroxypropyl chain increases flexibility; reduced steric hindrance
[]: 5-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo... 5-[2-(3,4-dimethoxyphenyl)ethyl], 4-(4-isopropylphenyl) ~571.6* Bulky isopropylphenyl enhances lipophilicity; dimethoxyphenyl improves π-π interactions
[]: 3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydro... 5-(2-methoxyethyl), 3-(5-chloro-2-hydroxy-4-methylphenyl), 4-(3-ethoxy-4-hydroxyphenyl) ~559.0* Chloro group increases electronegativity; ethoxy enhances metabolic stability

*Calculated based on molecular formulas.

Functional and Pharmacological Implications

Hydroxy and Methoxy Groups

  • The 3,4,5-trimethoxyphenyl group in the target compound is critical for mimicking microtubule-targeting agents like combretastatin . Methoxy groups enhance binding to colchicine sites, but excessive lipophilicity may reduce bioavailability.
  • Hydroxyethyl vs. Hydroxypropyl () : The shorter hydroxyethyl chain in the target compound likely improves solubility compared to the hydroxypropyl analogue, which may favor membrane penetration but reduce aqueous stability .

Chloro and Ethoxy Substitutions ()

  • However, it may also increase toxicity risks.
  • The 3-ethoxy-4-hydroxyphenyl group balances metabolic stability (ethoxy) with hydrogen-bonding capacity (hydroxy), contrasting with the target compound’s trimethoxyphenyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.